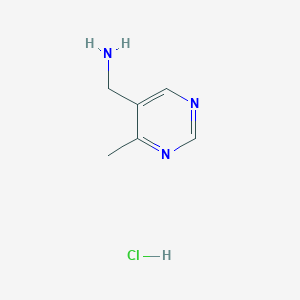

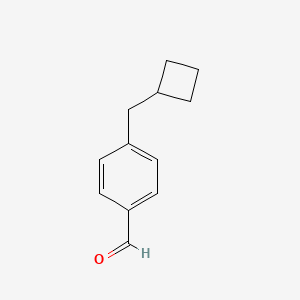

![molecular formula C16H15FN4OS B2364564 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396676-34-8](/img/structure/B2364564.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole is a heterocyclic compound that is a fusion of benzene and thiazole rings . Fluorobenzo[d]thiazole would be a derivative of this compound with a fluorine atom attached. The full compound you mentioned also includes a pyridinylmethyl acetamide group and a methylamino group attached to the benzo[d]thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzo[d]thiazole ring system is aromatic and planar, and the presence of the fluorine atom, the pyridinylmethyl acetamide group, and the methylamino group would add to the complexity of the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the nature of the reactions involved. The presence of the fluorine atom could make the compound more reactive due to the high electronegativity of fluorine .Applications De Recherche Scientifique

Anticancer Activity

Compounds related to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide have shown potential in anticancer research. Novel fluoro-substituted benzo[b]pyrans, including derivatives with structural similarities to the compound of interest, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the role of fluoro-substitution in enhancing anticancer efficacy (Hammam et al., 2005). Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showcasing the importance of thiazole derivatives in targeting cancer pathways (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored, with substituted 2-aminobenzothiazoles derivatives synthesized and evaluated for their docking properties and antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antimicrobial agents based on this structure (Anuse et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research into bioactive benzothiazolinone acetamide analogs has included spectroscopic and quantum mechanical studies, highlighting the compounds' potential for ligand-protein interactions and applications in photovoltaic efficiency modeling. These studies suggest the compounds' abilities as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection (Mary et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMIZKJDZZSDRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)